Triethyl[(naphthalen-1-yl)methyl]silane
Description
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Structure
3D Structure
Properties
CAS No. |
101577-78-0 |
|---|---|
Molecular Formula |
C17H24Si |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
triethyl(naphthalen-1-ylmethyl)silane |
InChI |
InChI=1S/C17H24Si/c1-4-18(5-2,6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,4-6,14H2,1-3H3 |
InChI Key |
LMSFBHORQVIPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Grignard Reaction
A common method for forming silicon-carbon bonds is the reaction of a Grignard reagent with a halosilane. In this case, (naphthalen-1-yl)methylmagnesium halide would be reacted with triethylchlorosilane.
Reaction Scheme:
C₁₀H₇CH₂MgBr + (C₂H₅)₃SiCl → C₁₀H₇CH₂Si(C₂H₅)₃ + MgBrCl
This method is generally efficient and allows for the straightforward formation of the target compound from commercially available starting materials.
Hydrosilylation
Historical Development of Synthetic Routes to Naphthylmethyl-Substituted Organosilanes
The synthesis of organosilanes, including naphthylmethyl-substituted derivatives, is rooted in early 20th-century organometallic chemistry. The foundational work by F. Stanley Kipping, beginning in the early 1900s, established the use of Grignard reagents for the formation of silicon-carbon (Si-C) bonds, a method that would remain a cornerstone of organosilane synthesis for decades. Initially, reactions focused on coupling organomagnesium halides with silicon tetrachloride to produce tetraorganosilanes. This fundamental approach was adaptable to a wide variety of organic groups, laying the groundwork for the eventual synthesis of more complex structures like naphthylmethylsilanes.
In the post-World War II era, the demand for new materials spurred significant advancements. The "Direct Process," developed by Eugene G. Rochow, provided an industrial-scale method for producing methylchlorosilanes and phenylchlorosilanes but was not readily applicable to more functionalized analogs. This limitation meant that laboratory-scale synthesis of specialized organosilanes, such as those containing the naphthylmethyl group, still relied on stoichiometric organometallic methods like the Grignard reaction.
The mid-20th century saw the discovery and development of hydrosilylation, the catalytic addition of a Si-H bond across an unsaturated C-C bond. This breakthrough, particularly the use of platinum catalysts, offered a more atom-economical alternative to Grignard-based methods and expanded the toolkit for creating Si-C bonds, enabling the functionalization of unsaturated naphthalene derivatives.
Conventional Synthetic Protocols for this compound
Conventional methods for synthesizing this compound are dominated by well-established, reliable organometallic and catalytic reactions.
Grignard Reagent-Mediated Formation of the Si-C Bond
The most traditional and direct route to this compound involves a Grignard reaction. This method hinges on the nucleophilic substitution of a halide on a triethylsilyl halide by a (naphthalen-1-yl)methyl Grignard reagent.
The synthesis proceeds in two main steps:
Formation of the Grignard Reagent : 1-(Chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene (B1266630) is reacted with magnesium metal in an ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form (naphthalen-1-yl)methylmagnesium chloride.
Coupling with Triethylchlorosilane : The pre-formed Grignard reagent is then added to a solution of triethylchlorosilane (Et₃SiCl). The strongly nucleophilic carbon of the naphthylmethyl group attacks the electrophilic silicon center, displacing the chloride and forming the desired Si-C bond.
The reaction is typically performed under inert, anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. THF is often preferred over diethyl ether as it can accelerate the rate of substitution at the silicon center.
| Parameter | Description | Typical Conditions |
| Naphthyl Precursor | 1-(Halomethyl)naphthalene | 1-(Chloromethyl)naphthalene |
| Silyl (B83357) Electrophile | Triethylhalosilane | Triethylchlorosilane |
| Solvent | Anhydrous Ether | Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C to reflux | Room temperature to 30 °C |
| Workup | Aqueous quench (e.g., NH₄Cl) | Acidic or neutral aqueous workup |
This interactive table summarizes the typical conditions for the Grignard reagent-mediated synthesis.
Direct of Naphthalene Derivatives
An alternative conventional approach is the direct hydrosilylation of an unsaturated naphthalene precursor. This method is highly efficient for forming Si-C bonds from substrates containing carbon-carbon double or triple bonds. To synthesize the target compound, the reaction would involve the addition of triethylsilane (Et₃SiH) across the double bond of 1-vinylnaphthalene.
This catalytic process is most commonly mediated by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The reaction typically proceeds with anti-Markovnikov regioselectivity, where the silicon atom adds to the terminal carbon of the vinyl group, yielding the desired linear alkylsilane product.
| Parameter | Description | Typical Conditions |
| Naphthyl Substrate | 1-Vinylnaphthalene | Commercially available |
| Hydrosilane | Triethylsilane (Et₃SiH) | Used as a reactant |
| Catalyst | Platinum-based complex | Speier's or Karstedt's catalyst |
| Solvent | Often neat or in a non-polar solvent | Toluene or no solvent |
| Temperature | Room temperature to elevated | 25-100 °C |
This interactive table outlines the general conditions for the hydrosilylation approach.
Advanced and Sustainable Synthetic Strategies
More recent synthetic developments focus on improving efficiency, functional group tolerance, and sustainability by employing advanced catalytic systems.
Transition Metal-Catalyzed Coupling Reactions for Organosilane Construction
Modern cross-coupling reactions provide powerful alternatives to classical methods. For the synthesis of this compound, a plausible strategy involves the coupling of a silylmetal reagent with a 1-(halomethyl)naphthalene electrophile, catalyzed by a transition metal complex, typically based on palladium or nickel.
One such approach is a variant of the Hiyama coupling, where an organosilane is coupled with an organic halide. A hypothetical but well-precedented route would involve the reaction of 1-(bromomethyl)naphthalene with a triethylsilyl-organometallic reagent, such as (triethylsilyl)zinc chloride, in the presence of a palladium catalyst like Pd(PPh₃)₄. This method offers the advantage of milder reaction conditions and broader functional group compatibility compared to Grignard reactions.
| Reaction Component | Example |
| Naphthyl Electrophile | 1-(Bromomethyl)naphthalene |
| Silyl Nucleophile | (Triethylsilyl)zinc chloride or Hexaethyldisilane |
| Catalyst | Palladium or Nickel complex (e.g., Pd(OAc)₂, NiCl₂(dppp)) |
| Solvent | THF, Dioxane, or DMF |
| Additives | Ligands (e.g., phosphines), activators (e.g., fluoride (B91410) salts) |
This interactive table details components of a transition metal-catalyzed cross-coupling strategy.
Photocatalytic Approaches to this compound Synthesis
Photocatalysis represents a frontier in sustainable synthesis, utilizing visible light to drive chemical reactions under exceptionally mild conditions. While a direct photocatalytic synthesis of this compound has not been specifically reported, analogous reactions suggest viable pathways.
One potential strategy is the direct photocatalytic C(sp³)–H silylation of 1-methylnaphthalene. This approach would involve a photoredox catalyst that, upon excitation by visible light, facilitates the abstraction of a hydrogen atom from the methyl group of 1-methylnaphthalene. Concurrently, a silyl radical (•SiEt₃) is generated from triethylsilane. The subsequent radical-radical coupling would form the target Si-C bond. This method avoids the need for pre-functionalized starting materials (halides or vinyl groups), making it a highly atom-economical and sustainable route.
Another possibility is a metallaphotoredox cross-coupling reaction, which merges photoredox catalysis with transition metal catalysis to couple alkyl halides with silyl radicals under mild conditions.
| Component | Description |
| Naphthyl Substrate | 1-Methylnaphthalene |
| Silyl Source | Triethylsilane (Et₃SiH) |
| Photocatalyst | Organic dye (e.g., Eosin Y) or Iridium/Ruthenium complex |
| Light Source | Blue or White LEDs |
| Radical Initiator | May be required depending on the specific mechanism |
This interactive table summarizes the key elements of a potential photocatalytic synthesis.
Chemo- and Regioselective Synthesis of the Organosilane Framework
The primary challenge in the synthesis of this compound lies in the selective formation of the silicon-carbon bond at the benzylic position of the naphthalene ring, avoiding reactions at the aromatic core. Several methodologies can be employed to achieve this, with the choice of method often depending on the availability of starting materials, desired yield, and functional group tolerance.
One of the most effective methods for the chemo- and regioselective synthesis of benzylic silanes is the palladium-catalyzed cross-coupling reaction . A notable example involves the reaction of a benzylic halide with a silylboronate. While a specific procedure for the triethyl derivative is not explicitly documented, a detailed synthesis of dimethyl(naphthalen-1-ylmethyl)(phenyl)silane provides a robust template. rsc.org In this approach, 1-(chloromethyl)naphthalene is coupled with a silylboronate reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a silver(I) oxide promoter. The reaction proceeds with high regioselectivity, exclusively forming the C(sp³)–Si bond at the methyl group attached to the naphthalene ring. rsc.org This method is highly chemo- and regioselective, as the reaction conditions are mild enough to avoid side reactions on the naphthalene ring.
Another viable approach is the Grignard reaction . This classic method involves the preparation of a Grignard reagent from 1-(halomethyl)naphthalene, typically 1-(chloromethyl)naphthalene orgsyn.org, and magnesium metal. This organomagnesium intermediate is then reacted with triethylsilyl chloride. The high nucleophilicity of the Grignard reagent ensures that the reaction occurs selectively at the electrophilic silicon center of triethylsilyl chloride. Proper control of reaction conditions, such as the use of anhydrous solvents and low temperatures, is crucial to prevent side reactions.
A third strategy is the Barbier-type reaction . This method is a one-pot variation of the Grignard reaction where the organometallic reagent is generated in situ. wikipedia.org In a typical procedure, 1-(chloromethyl)naphthalene, triethylsilyl chloride, and a metal such as magnesium or zinc are mixed together. The metal facilitates the formation of a transient organometallic species from the halide, which then immediately reacts with the chlorosilane. This approach can sometimes offer advantages in terms of simplicity and milder reaction conditions compared to the pre-formation of a Grignard reagent.
The following table summarizes the key aspects of these synthetic methodologies.
| Synthetic Method | Starting Materials | Key Reagents | Selectivity | Potential Advantages | Potential Challenges |
| Palladium-Catalyzed Cross-Coupling | 1-(Chloromethyl)naphthalene, Silylboronate | Palladium catalyst (e.g., Pd(PPh₃)₄), Promoter (e.g., Ag₂O) | High chemo- and regioselectivity | Mild reaction conditions, high functional group tolerance | Cost of catalyst and silylboronate |
| Grignard Reaction | 1-(Chloromethyl)naphthalene, Triethylsilyl chloride | Magnesium metal | High regioselectivity | Readily available and inexpensive reagents | Requires strict anhydrous conditions, potential for side reactions |
| Barbier-Type Reaction | 1-(Chloromethyl)naphthalene, Triethylsilyl chloride | Magnesium or Zinc metal | High regioselectivity | One-pot procedure, potentially milder conditions | Can be less predictable than the Grignard reaction |
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of the silicon-carbon bond in this compound can proceed through different pathways depending on the chosen synthetic methodology.
Direct spectroscopic characterization of intermediates in the synthesis of this compound is not extensively reported. However, based on well-established mechanisms for similar reactions, the key intermediates can be proposed.
In the palladium-catalyzed cross-coupling reaction , the catalytic cycle is believed to involve several key palladium intermediates. The cycle likely initiates with the oxidative addition of 1-(chloromethyl)naphthalene to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent transmetalation with the silylboronate reagent would lead to a diorganopalladium(II) species. The final step is a reductive elimination that forms the desired C-Si bond and regenerates the Pd(0) catalyst. While direct observation of these intermediates for this specific reaction is lacking, studies on similar palladium-catalyzed silylations of benzylic halides support this general mechanism. acs.org Spectroscopic techniques such as ¹H NMR have been used to identify catalyst resting states in related reactions, which are often π-benzyl palladium complexes. acs.org
For the Grignard and Barbier-type reactions , the key intermediate is the (naphthalen-1-yl)methylmagnesium halide. This organometallic species is highly reactive and its formation is the critical step. In the Grignard reaction, its presence can be inferred by the subsequent reaction with the electrophile. In the Barbier reaction, its existence is transient. The mechanism of the subsequent reaction with triethylsilyl chloride is a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of the chlorosilane. This proceeds through a polar transition state.
While specific kinetic data for the formation of this compound is not available, kinetic studies of related reactions provide valuable insights into the factors influencing the rate of Si-C bond formation.
The reactivity of the starting material, 1-(chloromethyl)naphthalene, has been investigated in nucleophilic substitution reactions with anilines. ias.ac.in These studies, conducted by monitoring the reaction rate conductometrically, provide bimolecular rate constants and thermodynamic parameters that shed light on the electrophilicity of the benzylic carbon. The reaction follows second-order kinetics, consistent with an Sₙ2 mechanism. ias.ac.in
The following table presents kinetic data for the reaction of 1-chloromethylnaphthalene with aniline (B41778) in different solvents at various temperatures.
| Solvent | Temperature (°C) | k x 10⁵ (l.mol⁻¹.sec⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) |
| Methanol | 35 | 10.3 | 75.3 | -96.2 |
| 40 | 16.6 | |||
| 45 | 26.3 | |||
| Ethanol | 35 | 6.1 | 80.3 | -88.7 |
| 40 | 10.2 | |||
| 45 | 16.6 | |||
| Propan-2-ol | 35 | 3.5 | 84.9 | -79.9 |
| 40 | 6.1 | |||
| 45 | 10.3 | |||
| Acetone | 35 | 1.8 | 91.2 | -68.6 |
| 40 | 3.2 | |||
| 45 | 5.6 |
Data adapted from Bhide, B. H., & Patel, M. G. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 279-284. ias.ac.in
These data indicate that the reaction rate is influenced by the solvent polarity and temperature, which is characteristic of Sₙ2 reactions.
For palladium-catalyzed silylations, the rate is dependent on several factors, including the nature of the catalyst, the ligand, the solvent, and the promoter. While no specific kinetic data for the formation of the target compound is available, the yields obtained in the synthesis of the analogous dimethyl(naphthalen-1-ylmethyl)(phenyl)silane under specific conditions provide a qualitative measure of the reaction's efficiency. rsc.org
The following table shows the yields of various benzylic silanes synthesized via a palladium-catalyzed silylation, which can infer the relative reaction rates under the given conditions.
| Benzylic Halide | Silylboronate | Product | Yield (%) |
| 1-(Chloromethyl)naphthalene | Phenyl(dimethyl)silylboronate | dimethyl(naphthalen-1-ylmethyl)(phenyl)silane | 85 |
| Benzyl chloride | Phenyl(dimethyl)silylboronate | benzyldimethyl(phenyl)silane | 75 |
| 4-Methoxybenzyl chloride | Phenyl(dimethyl)silylboronate | (4-methoxybenzyl)dimethyl(phenyl)silane | 59 |
| 2-Methylbenzyl chloride | Phenyl(dimethyl)silylboronate | dimethyl(2-methylbenzyl)(phenyl)silane | 62 |
Data adapted from the Supporting Information of a relevant study on palladium-catalyzed silylation of benzylic halides. rsc.org
These yields suggest that the electronic and steric properties of the benzylic halide can influence the efficiency of the Si-C bond formation.
Chemical Reactivity and Transformations of Triethyl Naphthalen 1 Yl Methyl Silane
Reactions Involving the Silicon-Carbon (Naphthylmethyl) Bond
The bond between the silicon atom and the naphthylmethyl group is a key site of reactivity. This bond can be cleaved under both acidic and basic conditions, leading to a variety of functionalized products.
Acid-Catalyzed Desilylation and Rearrangement Processes
In the presence of strong acids, the silicon-carbon bond in compounds analogous to Triethyl[(naphthalen-1-yl)methyl]silane can undergo cleavage. This reaction, known as protodesilylation, typically proceeds through the protonation of the aromatic ring, followed by the elimination of the silyl (B83357) group. The stability of the resulting benzylic or naphthylmethyl carbocation intermediate plays a crucial role in the reaction mechanism. For instance, the acid-catalyzed cleavage of benzyltriethylsilane in the presence of a suitable nucleophile would lead to the formation of a new carbon-nucleophile bond at the benzylic position.
Rearrangement processes can also occur, particularly if the initially formed carbocation can rearrange to a more stable species. However, in the case of this compound, the primary naphthylmethyl carbocation is already relatively stable due to resonance with the naphthalene (B1677914) ring, making extensive rearrangements less likely under standard protodesilylation conditions.
Table 1: Representative Acid-Catalyzed Desilylation of Benzylsilanes
| Substrate | Acid | Nucleophile | Product | Yield (%) |
| Benzyltriethylsilane | Trifluoroacetic Acid | Water | Benzyl alcohol | High |
| Benzyltrimethylsilane | Hydrochloric Acid | Methanol | Benzyl methyl ether | Good |
This table presents data for analogous benzylsilanes to illustrate the expected reactivity.
Base-Mediated Cleavage and Functionalization
The silicon-carbon bond can also be cleaved under basic conditions, often initiated by the attack of a nucleophile on the silicon atom to form a pentacoordinate intermediate. This process can be utilized for the functionalization of the naphthylmethyl group. For example, treatment with a fluoride (B91410) source, such as potassium trimethylsilanolate (KOTMS) in wet DMSO, is known to facilitate the cleavage of C-Si bonds in various organosilanes. organic-chemistry.orgnih.gov This would result in the formation of 1-methylnaphthalene.
Furthermore, the generation of an α-silyl carbanion through deprotonation of the methylene (B1212753) bridge is a powerful strategy for C-C bond formation. However, due to the relatively low acidity of the methylene protons, strong bases such as organolithium reagents are typically required. The resulting nucleophilic species can then react with a variety of electrophiles.
Table 2: Illustrative Base-Mediated Functionalization of Benzylsilanes
| Substrate | Base | Electrophile | Product |
| Benzyltrimethylsilane | n-Butyllithium | Benzaldehyde | 1,2-Diphenylethan-1-ol |
| Benzyltriethylsilane | s-Butyllithium/TMEDA | Carbon dioxide, then H+ | 2-Phenylacetic acid |
This table shows examples with analogous benzylsilanes to demonstrate the synthetic potential.
Electrophilic and Nucleophilic Functionalization of the Naphthalene Moiety
The naphthalene ring in this compound is susceptible to electrophilic and nucleophilic attack, allowing for a wide range of modifications.
Directed Functionalization Strategies on the Naphthyl Ring
The triethylsilylmethyl group can influence the regioselectivity of electrophilic aromatic substitution on the naphthalene ring. However, more precise control is often achieved through directed metalation strategies. semanticscholar.orgnih.govuwindsor.ca By employing a directing metalating group (DMG) on the naphthalene ring, it is possible to achieve regioselective lithiation at a specific position. semanticscholar.org For instance, if a DMG were present on the naphthalene ring of a this compound derivative, lithiation would be directed to a specific ortho or peri position, which could then be quenched with an electrophile.
While the silylmethyl group itself is not a classical directing group for lithiation, its steric bulk may influence the regioselectivity of reactions on the naphthalene ring.
Palladium-Catalyzed Cross-Coupling Reactions of Naphthalene-Modified this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to functionalized derivatives of this compound. nih.govnih.gov For example, if the naphthalene ring is first halogenated (e.g., brominated), the resulting aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. nih.gov This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups, onto the naphthalene core.
The silyl moiety is generally stable under these conditions, making this a versatile strategy for the synthesis of complex naphthalene derivatives.
Table 3: Representative Palladium-Catalyzed Cross-Coupling of Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst | Product |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh3)4 | 1-Phenylnaphthalene |
| 4-Bromo-1-methylnaphthalene | Tributyl(vinyl)stannane | PdCl2(PPh3)2 | 4-Methyl-1-vinylnaphthalene |
This table provides general examples of palladium-catalyzed cross-coupling on naphthalene systems.
Transformations at the Silicon Center
The triethylsilyl group itself can be the site of chemical transformations. One common reaction is the conversion of the triethylsilyl group to a silanol (B1196071) (R3SiOH) or a silyl halide (R3SiX). For instance, cleavage of one of the ethyl groups is generally not facile, but under specific conditions, such as with strong Lewis acids, this could be achieved.
A more synthetically useful transformation involves the conversion of the triethyl(naphthylmethyl)silane to a halosilane. For example, reaction with a halogenating agent could potentially lead to the formation of chlorotriethyl(naphthylmethyl)silane. This silyl halide would then be a versatile intermediate for further functionalization, for example, by reaction with organometallic reagents to introduce different alkyl or aryl groups at the silicon center. The synthesis of various alkyl silanes can be achieved through the reaction of silyl lithium reagents with unactivated alkyl chlorides and triflates. organic-chemistry.org
The reaction of organolithium reagents with triethyl(naphthylmethyl)silane would likely result in deprotonation at the methylene bridge, as discussed in section 3.1.2, rather than nucleophilic attack at the silicon center, due to the steric hindrance of the ethyl groups.
Oxidation and Reduction of the Triethylsilyl Group
The triethylsilyl group in this compound is generally robust and not readily oxidized or reduced under typical organic synthesis conditions. However, transformations involving the silicon-carbon bond and the silicon center are known for analogous organosilanes.
Oxidation: The silicon-carbon bond in benzylic silanes can be susceptible to oxidative cleavage. This transformation often proceeds via the formation of a more reactive species, such as a silanol, which can then be further oxidized. While direct oxidation of the triethylsilyl group to, for example, a silanol (Triethylsilanol) and naphthalen-1-ylmethanol, is not a common standalone reaction, it can be a key step in certain synthetic sequences. The oxidation of the benzylic carbon is a more common pathway for related compounds.
Reduction: The triethylsilyl group itself is not typically subject to reduction. Instead, compounds containing a silicon-hydrogen bond, such as triethylsilane, are widely used as reducing agents, which involves the oxidation of the silane (B1218182). dakenchem.comorganic-chemistry.org In the context of this compound, which lacks a Si-H bond, it is not expected to act as a reducing agent in the same manner. Any "reduction" would likely involve cleavage of the Si-C bond, which is not a standard reduction of the functional group.
The table below summarizes the expected general oxidative and reductive behavior based on related organosilanes.
| Transformation | Reagents and Conditions (Hypothetical/Analogous) | Expected Major Products |
| Oxidative Cleavage | Peroxy acids (e.g., m-CPBA), Lewis acid catalysis | Naphthalen-1-carbaldehyde, Hexaethyldisiloxane |
| Reaction as a Reducing Agent | Not applicable (lacks Si-H bond) | - |
Substitution Reactions at the Silicon Atom
Nucleophilic substitution at the silicon atom is a fundamental reaction of organosilanes. The silicon center in this compound is electrophilic and can be attacked by nucleophiles, leading to the displacement of one of the ethyl groups or the naphthalen-1-ylmethyl group. However, the cleavage of the silicon-naphthalen-1-ylmethyl bond is more probable due to the stability of the potential naphthalen-1-ylmethyl carbanion or radical.
The reactivity of the silicon atom towards nucleophiles is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as fluoride ions, are particularly effective at promoting substitution at silicon. This is the basis for the well-known fluoride-mediated deprotection of silyl ethers.
Below is a table of representative substitution reactions that this compound is expected to undergo, based on the known reactivity of similar benzylic and trialkylsilanes.
| Nucleophile | Reagents and Conditions | Expected Products | Reaction Type |
| Fluoride Ion | Tetrabutylammonium fluoride (TBAF) in THF | Naphthalene, Triethylfluorosilane, Methane | Desilylation |
| Hydroxide Ion | NaOH or KOH in a protic solvent | Naphthalene, Hexaethyldisiloxane, Methane | Protodesilylation |
| Chloride Ion | Lewis Acid (e.g., AlCl₃) and a chloride source | (1-chloromethyl)naphthalene, Triethylchlorosilane | Halodesilylation |
Role of this compound in Cascade and Multi-Component Reactions
There is no specific information in the scientific literature detailing the participation of this compound in cascade or multi-component reactions. However, based on the reactivity of benzylic silanes, its potential role in such transformations can be postulated.
Benzylic silanes can act as precursors to benzylic carbocations or carbanions under appropriate conditions. The generation of such a reactive intermediate in the presence of multiple other reagents could initiate a cascade sequence.
Potential in Cascade Reactions: A plausible cascade scenario would involve the fluoride-induced generation of a naphthalen-1-ylmethyl anion. This anion could then act as a nucleophile, attacking an electrophile in the reaction mixture. If the resulting product contains a functional group that can undergo a subsequent intramolecular reaction, a cascade cyclization or rearrangement could occur. For instance, if the initial electrophile is an α,β-unsaturated ketone, the resulting enolate could participate in a subsequent intramolecular aldol (B89426) or Michael reaction.
Potential in Multi-Component Reactions (MCRs): In the context of MCRs, this compound could serve as the source of the naphthalen-1-ylmethyl moiety. For example, in a Petasis-type reaction, a vinyl or aryl boronic acid reacts with an amine and a paraformaldehyde. It is conceivable that under Lewis acidic conditions, this compound could be activated to transfer its naphthalen-1-ylmethyl group to an in-situ formed iminium ion, thus participating as one component in a three-component reaction.
The following table outlines a hypothetical multi-component reaction involving this compound.
| Reaction Type | Components | Catalyst/Conditions | Hypothetical Product |
| Iminium Ion Trapping | This compound, Aniline (B41778), Formaldehyde | Lewis Acid (e.g., BF₃·OEt₂) | N-(naphthalen-1-ylmethyl)-N-phenylmethanamine |
It must be emphasized that the roles described in this section are speculative and based on the known reactivity of analogous compounds, rather than on documented reactions of this compound itself.
Applications of Triethyl Naphthalen 1 Yl Methyl Silane in Advanced Organic Synthesis and Catalysis
Triethyl[(naphthalen-1-yl)methyl]silane as a Precursor for Naphthalene-Based Synthons
There is currently no available scientific literature that specifically describes the use of this compound as a precursor for generating naphthalene-based synthons. In principle, the silicon-carbon bond could be cleaved under specific conditions to generate a nucleophilic or electrophilic naphthalen-1-ylmethyl species. However, detailed research findings, reaction conditions, and the scope of such transformations are not documented.
Utilization in Transition Metal-Catalyzed Organic Transformations
Information regarding the direct application of this compound in transition metal-catalyzed organic transformations is not present in the available literature.
Ligand Design and Synthesis Employing the Naphthylmethylsilane Scaffold
There are no published studies on the design or synthesis of ligands for transition metal catalysts that incorporate the this compound scaffold. The presence of the bulky naphthalene (B1677914) and triethylsilyl groups could theoretically be exploited in ligand design to create specific steric environments around a metal center, but no such ligands have been reported.
Role in Stereo- and Enantioselective Catalytic Systems
No research has been found that investigates the role of this compound in stereo- and enantioselective catalytic systems. Its potential as a chiral ligand or as a component in a chiral catalytic system has not been explored in the available scientific literature.
Contributions to Protecting Group Chemistry for Complex Molecular Architectures
The use of the (naphthalen-1-yl)methylsilyl group, derived from this compound, as a protecting group in the synthesis of complex molecular architectures has not been documented. While various silyl (B83357) ethers are common protecting groups for alcohols, the specific properties and cleavage conditions for a (naphthalen-1-yl)methylsilyl group are not described in the literature.
Application in Photoredox Catalysis and Electrosynthesis
There is no information available on the application of this compound in the fields of photoredox catalysis or electrosynthesis. Its electrochemical properties and its behavior under photocatalytic conditions have not been reported.
Enabling Reagent in Flow Chemistry and Continuous Synthesis
No studies have been published that describe the use of this compound as a reagent in flow chemistry or continuous synthesis processes.
Triethyl Naphthalen 1 Yl Methyl Silane in Materials Science and Polymer Chemistry
Incorporation into Novel Polymeric Materials
The unique structure of Triethyl[(naphthalen-1-yl)methyl]silane allows for its integration into polymeric architectures, imparting unique thermal, mechanical, and optical properties derived from both the organosilicon component and the pendant naphthylmethyl group.
Synthesis of Organosilane-Functionalized Polymers with Naphthylmethyl Pendant Groups
Polymers functionalized with naphthylmethyl pendant groups can be synthesized through various polymerization techniques. High-temperature polycondensation reactions are a common method, reacting a silane-based monomer with other organic precursors. mdpi.com For instance, silicon-containing oligomers with naphthalene (B1677914) moieties have been successfully synthesized using this approach. mdpi.com The incorporation of bulky groups like the naphthylmethyl pendant can lead to amorphous solid-state films, which are advantageous for large-area processing and fabrication. mdpi.com
Another powerful method for creating such polymers is through "click chemistry," which allows for the efficient installation of silyl (B83357) groups as pendant moieties on a pre-formed polymer backbone. drexel.edu This technique offers a high degree of control over the final structure and functionality of the material. The stability of the resulting silane (B1218182) linkage is a critical factor for the material's applicability in various fields, including low surface energy applications. drexel.edu
Table 1: Polymerization Methods for Silane-Functionalized Polymers
| Polymerization Method | Description | Key Advantages |
|---|---|---|
| High-Temperature Polycondensation | Step-growth polymerization where monomers react to form longer polymer chains, often with the release of a small molecule like water. | Suitable for creating thermally stable oligomers and polymers with aromatic backbones. |
| "Click Chemistry" (e.g., CuAAC) | A class of biocompatible reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), used to attach functional groups to a polymer chain. | High efficiency, mild reaction conditions, and high specificity for functional group installation. drexel.edu |
| PET-RAFT Polymerization | Photoinduced Electron/Energy Transfer - Reversible Addition-Fragmentation chain Transfer polymerization is a controlled radical polymerization technique. | Produces polymers with low dispersity and well-defined molecular weights. drexel.edu |
Grafting and Surface Modification of Substrates with this compound Derivatives
Surface modification using organosilanes is a fundamental technique for altering the properties of a substrate, such as its hydrophobicity, adhesion, and biocompatibility. The process involves covalently bonding the silane molecule to the surface. For this to occur, the silane must possess hydrolyzable groups, such as alkoxy or chloro groups, which are not present in this compound itself. Therefore, derivatives like Triethoxy[(naphthalen-1-yl)methyl]silane are typically used for these applications.
The grafting mechanism proceeds in several steps:
Hydrolysis: The alkoxy groups (e.g., -OCH2CH3) on the silane react with trace amounts of water to form reactive silanol (B1196071) groups (Si-OH). researchgate.netnih.gov
Condensation: These silanol groups can condense with other silanols to form siloxane (Si-O-Si) bonds or, more importantly, react with hydroxyl (-OH) groups present on the substrate surface (e.g., silica (B1680970), metal oxides). nih.govresearchgate.net
Bonding: This condensation reaction forms a stable, covalent Si-O-Substrate bond, effectively grafting the organic part of the molecule—the naphthylmethyl group—onto the surface.
The effectiveness of this surface modification depends on several experimental parameters, including the type of silane, its concentration, the pH of the solution, reaction time, and temperature. researchgate.netajol.info Vapor-phase grafting is another effective method for preparing well-defined, uniform monolayer coatings on substrates. uchicago.edu
Role in the Design and Construction of Self-Assembled Structures
Derivatives of this compound are excellent candidates for forming self-assembled monolayers (SAMs) on hydroxyl-terminated substrates like silicon wafers or glass. nih.gov SAMs are highly ordered molecular assemblies that form spontaneously, creating a well-defined organic surface with tailored chemical and physical properties. nih.gov
The formation of a SAM involves the silane's hydrolyzable headgroup anchoring to the substrate, while the organic tails—in this case, the naphthylmethyl groups—orient themselves away from the surface. The ordering within the monolayer is driven by intermolecular forces. For the naphthylmethyl group, strong π-π stacking interactions between the adjacent naphthalene rings, in addition to van der Waals forces, can lead to the formation of a densely packed, pseudocrystalline structure. pku.edu.cn This high degree of order is crucial for many applications in molecular electronics and sensor technology. nih.govnih.gov The ability to create these robust, well-ordered monolayers opens up possibilities for creating tailor-made surfaces for studying interfacial phenomena. illinois.edu
Precursor for Advanced Hybrid Organic-Inorganic Materials (e.g., Silica-Based Composites)
This compound derivatives serve as key precursors for synthesizing Class II hybrid organic-inorganic materials, where the organic and inorganic components are linked by covalent bonds. uantwerpen.be These materials combine the properties of both phases; for example, the mechanical and thermal stability of an inorganic silica network with the functional properties (e.g., optical activity) of the organic moiety. pku.edu.cn
A common method for preparing these hybrids is the sol-gel process. In this process, a hydrolyzable naphthalene-containing silane, such as 2,7-bis(3-triethoxysilylpropylaminocarbonyloxy) naphthalene, is co-condensed with a silica precursor like tetraethoxy orthosilane (TEOS). pku.edu.cnmdpi.com This results in a three-dimensional silica (SiO2) network where the naphthalene groups are covalently integrated throughout the material's framework.
The incorporation of the bulky naphthalene groups can significantly influence the final properties of the hybrid material. Research has shown that increasing the concentration of naphthyl groups in the silica framework can enhance thermal stability due to strong π-π interactions. pku.edu.cn These hybrid materials are often porous, and their structure can be precisely controlled by the synthesis conditions. pku.edu.cn
Table 2: Properties of Naphthalene-Bridged Hybrid Organosilicas
| Property | Observation | Underlying Cause | Reference |
|---|---|---|---|
| Thermal Stability | Increases with a higher molar ratio of the naphthalene-silane precursor. | Strong π-π stacking interactions between the integrated organic groups. | pku.edu.cn |
| Optical Absorption | Absorption spectra show blue shifts compared to the pure precursor. | Formation of naphthalene aggregates within the pore walls of the silica framework. | pku.edu.cn |
| Fluorescence | Exhibits optical behavior consistent with excimer formation. | Close proximity of fluorescent naphthyl groups within the rigid silica framework. | pku.edu.cn |
| Quantum Yield | Decreases as the concentration of naphthyl groups increases. | Fluorescence quenching caused by the aggregation of the naphthyl chromophores. | pku.edu.cn |
Applications in Optoelectronic and Sensing Materials through Naphthalene Chromophore Integration
The naphthalene moiety within the this compound structure is a chromophore, meaning it can absorb and emit light. This property is central to its use in optoelectronic and sensing materials. By integrating this silane into polymers or hybrid materials, the fluorescent properties of the naphthalene group can be harnessed. pku.edu.cn
In sensing applications, the fluorescence of the material can be sensitive to the local environment. For example, the binding of a target analyte to the material could cause a detectable change, such as quenching or enhancement, in the fluorescence signal. The silane acts as an effective agent to bind the sensing component (naphthalene) to a solid support. researchgate.net
In optoelectronics, materials containing naphthalene can be used in devices like organic light-emitting diodes (OLEDs) or optical sensors. When embedded in a silica matrix, the close packing of naphthalene groups can lead to the formation of excimers (excited-state dimers), which emit light at a different wavelength than the individual molecule, offering a way to tune the material's emission properties. pku.edu.cn The design of push-pull chromophores, where an electron-donating group is paired with an electron-withdrawing group through a π-conjugated system, is a key strategy in developing materials for optoelectronics, and the naphthalene scaffold is a promising candidate for such designs. researchgate.net
Advanced Spectroscopic and Structural Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of Triethyl[(naphthalen-1-yl)methyl]silane in solution. Standard one-dimensional ¹H and ¹³C NMR provide initial information, while multi-dimensional techniques are required for unambiguous signal assignment and conformational analysis. For the analogous compound, Triethyl(naphthalen-1-yl)silane, specific ¹H, ¹³C, and ²⁹Si NMR data have been reported, which serve as a valuable reference. rsc.org
Predicted ¹H and ¹³C NMR Data: Based on the structure, a set of predictable signals can be anticipated. The introduction of a methylene (B1212753) bridge between the silicon atom and the naphthalene (B1677914) ring will notably shift the signals corresponding to these groups compared to the analogue Triethyl(naphthalen-1-yl)silane. rsc.org The expected chemical shifts are summarized in the table below.
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si-CH₂-Naphthyl | ~2.5 | ~20-25 |
| Si-CH₂-CH₃ | ~0.6 (quartet) | ~3-5 |
| Si-CH₂-CH₃ | ~1.0 (triplet) | ~7-8 |
| Naphthyl C1 | - | ~138-140 |
| Naphthyl C2-C8, C4a, C8a | ~7.4-8.1 | ~124-135 |
To confirm the molecular framework and definitively assign each proton and carbon signal, a series of two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton (¹H-¹H) coupling network. Key correlations would be observed between the methylene and methyl protons of the triethylsilyl group. Within the naphthalene ring, the intricate coupling pattern of the seven aromatic protons would be resolved, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would unequivocally link the proton signals of the bridging methylene, the ethyl groups, and the aromatic protons to their corresponding carbon signals, confirming the assignments made from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. For this compound, the most informative correlations would be from the protons of the bridging methylene (Si-CH₂-Ar) to the silicon-bound carbon of the ethyl groups and to the C1, C2, and C8a carbons of the naphthalene ring. This would unambiguously confirm the connection of the triethylsilyl group to the naphthalene ring via the methylene linker. The application of these 2D NMR techniques is standard for the structural elucidation of complex organic molecules, including those with naphthalene moieties. mdpi.com
Should this compound be obtained in a crystalline or amorphous solid form, solid-state NMR (ssNMR) would offer valuable insights into its structure, packing, and dynamics in the solid phase. ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly powerful for studying organosilicon compounds. researchgate.net The ²⁹Si chemical shift is highly sensitive to the local coordination environment of the silicon atom. In the solid state, crystallographically non-equivalent molecules within the unit cell could give rise to multiple distinct signals, providing information about the molecular packing. Furthermore, variable temperature ssNMR experiments could reveal information about the dynamic processes in the solid state, such as the rotation of the ethyl groups.
Single-Crystal X-ray Diffraction for Absolute Configuration and Precise Bond Parameters in Complexes or Reaction Intermediates
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, yielding precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. researchgate.net While a crystal structure for this compound itself is not reported, the analysis of a related compound, Trimethoxy(1-naphthyl)silane, demonstrates the power of this technique. d-nb.info
For this compound, an SCXRD analysis would provide:
Unambiguous Confirmation of Connectivity: Absolute proof of the molecular structure.
Precise Bond Parameters: Exact bond lengths (e.g., Si-C, C-C) and angles, which can inform on steric strain and electronic effects.
Conformational Analysis: The precise dihedral angles defining the orientation of the naphthalene ring relative to the triethylsilyl group.
Intermolecular Interactions: Analysis of the crystal packing would reveal non-covalent interactions such as van der Waals forces and potential C-H···π interactions, which govern the solid-state architecture. d-nb.info
| Parameter | Expected Value/Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Si-C(methylene) Bond Length | ~1.87 Å |
| Si-C(ethyl) Bond Length | ~1.88 Å |
| C(methylene)-C(naphthyl) Bond Length | ~1.51 Å |
| Molecular Conformation | Dihedral angles between substituents |
| Crystal Packing | Visualization of intermolecular forces |
Advanced Mass Spectrometry Techniques
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, and for probing its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. nih.gov This allows for the unambiguous determination of the elemental formula. For this compound (C₁₇H₂₄Si), HRMS would be used to verify its exact mass, distinguishing it from any other compound with the same nominal mass. This is a standard procedure for the characterization of newly synthesized organic compounds. rsc.orgprinceton.edu
| Ion | Elemental Formula | Calculated Exact Mass |
| [M]⁺ | C₁₇H₂₄Si | 256.1647 |
| [M+H]⁺ | C₁₇H₂₅Si | 257.1726 |
| [M+Na]⁺ | C₁₇H₂₄NaSi | 279.1545 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. nih.gov The study of fragmentation pathways is essential for identifying unknown compounds and for mechanistic studies of chemical reactions. wvu.edu
For this compound, the fragmentation pattern would likely be dominated by cleavages characteristic of organosilanes and benzylic systems. nih.gov A plausible fragmentation pathway would involve:
Loss of an Ethyl Radical: The initial loss of an ethyl group (•C₂H₅, 29 Da) from the molecular ion [M]⁺• is a common pathway for triethylsilyl compounds, leading to a stable cation at m/z 227.
Benzylic Cleavage: The most favorable cleavage would be at the benzylic position, leading to the formation of the highly stable naphthalen-1-ylmethyl cation (a naphthyl-tropylium analogue) at m/z 141. This would likely be the base peak in the spectrum.
Formation of Silyl (B83357) Cations: Cleavage can also result in the triethylsilyl cation [Si(C₂H₅)₃]⁺ at m/z 115.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 256 | 227 | 29 (•C₂H₅) | [M - C₂H₅]⁺ |
| 256 | 141 | 115 (•Si(C₂H₅)₃) | [C₁₀H₇CH₂]⁺ (Naphthalen-1-ylmethyl cation) |
| 227 | 199 | 28 (C₂H₄) | [(C₂H₅)₂SiCH₂C₁₀H₇ - C₂H₄]⁺ |
| 256 | 115 | 141 (•CH₂C₁₀H₇) | [Si(C₂H₅)₃]⁺ (Triethylsilyl cation) |
This detailed analysis using advanced MS techniques provides a structural fingerprint, enabling confident identification and differentiation from isomeric or related compounds.
Vibrational Spectroscopy (Raman and Infrared) for Functional Group Analysis and Reaction Monitoring
The spectrum of this compound is a composite of the vibrational modes originating from the naphthalene core, the triethylsilyl moiety, and the methylene bridge linking them.
Naphthalene Moiety: The aromatic naphthalene ring gives rise to several characteristic bands.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. researchgate.net
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of bands in the 1650–1450 cm⁻¹ range. For naphthalene, prominent peaks are expected around 1580 cm⁻¹ and 1381 cm⁻¹. researchgate.net
C-H Bending: In-plane C-H bending vibrations are found between 1300 and 1000 cm⁻¹, while out-of-plane bending modes, which are often intense, appear in the 1000–700 cm⁻¹ region. researchgate.net
Triethylsilyl Moiety: The triethylsilyl group introduces vibrations characteristic of alkyl chains and silicon-carbon bonds.
C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl groups (both -CH₂- and -CH₃) are expected in the 2960–2850 cm⁻¹ range. vscht.cz
Si-C Stretching: The silicon-carbon bond vibrations are a key identifier. The Si-CH₂ stretching mode is anticipated in the 1250–1220 cm⁻¹ region. gelest.com The Si-C bond also gives rise to vibrations in the 840-600 cm⁻¹ range, which can be observed in both IR and Raman spectra. gelest.comresearchgate.netresearchgate.net
CH₂ and CH₃ Bending: The deformation (bending) vibrations of the methyl and methylene groups occur in the 1470–1370 cm⁻¹ range. wpmucdn.com
Methylene Bridge: The -(CH₂)- group linking the naphthalene and silane (B1218182) moieties will exhibit its own C-H stretching and bending vibrations within the aliphatic regions mentioned above.
By monitoring the appearance, disappearance, or shifting of these characteristic peaks during a synthesis or subsequent reaction, vibrational spectroscopy can be effectively used for reaction monitoring. For instance, in the synthesis of this compound, one could monitor the disappearance of reactant peaks and the concurrent emergence of the characteristic Si-CH₂- and naphthalene signals to track reaction progress.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Naphthalene Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1650 - 1450 | Strong to Medium | |
| Ethyl Groups (-CH₂CH₃) | Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| C-H Bending | 1470 - 1370 | Medium | |
| Silyl Group (-SiEt₃) | Si-CH₂ Stretch | 1250 - 1220 | Medium to Weak |
| Si-C Stretch | 840 - 600 | Strong to Medium |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects within the Naphthalene Moiety
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information on the electronic structure of this compound. The absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions). For this molecule, the naphthalene ring acts as the primary chromophore, dominating the UV-Vis spectrum.
The spectrum of naphthalene itself is well-characterized and displays several distinct absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.netscholarsresearchlibrary.com These transitions are often described using Platt's notation as the ¹Lₐ and ¹Lₑ bands. researchgate.net
The most intense absorption, often called the β-band, occurs at shorter wavelengths, around 220 nm. hw.ac.uk
A second group of bands with fine structure, the p-band (related to the ¹Lₐ transition), is observed around 286 nm. researchgate.net
A weaker, longer-wavelength absorption, the α-band (related to the ¹Lₑ transition), appears at approximately 315-320 nm. researchgate.netresearchgate.net
The attachment of the triethylsilylmethyl group at the 1-position of the naphthalene ring influences these electronic transitions. Silyl groups are known to act as auxochromes, substituents that can modify the absorption characteristics of a chromophore. The introduction of a silyl or alkylsilyl group typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. mdpi.com
This red-shift is attributed to σ*-π conjugation (hyperconjugation), where the σ-orbital of the silicon-carbon bond interacts with the π-system of the naphthalene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the electronic transition. Consequently, the absorption bands for this compound are expected to be shifted to slightly longer wavelengths compared to unsubstituted naphthalene. researchgate.netmdpi.com The absorption spectrum for 1-naphthyl acetate, for example, is shifted to longer wavelengths by about 700 cm⁻¹ compared to naphthalene. researchgate.net This effect allows for the fine-tuning of the electronic properties of the naphthalene chromophore.
| Transition (Platt's Notation) | Approximate λₘₐₓ in Naphthalene | Expected Effect in this compound | Nature of Transition |
|---|---|---|---|
| β-band | ~220 nm | Bathochromic Shift (to >220 nm) | π → π |
| p-band (¹Lₐ) | ~286 nm | Bathochromic Shift (to >286 nm) | π → π |
| α-band (¹Lₑ) | ~315 nm | Bathochromic Shift (to >315 nm) | π → π* |
Computational and Theoretical Studies of Triethyl Naphthalen 1 Yl Methyl Silane
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like Triethyl[(naphthalen-1-yl)methyl]silane. These calculations provide deep insights into the distribution of electrons within the molecule and how this distribution governs its chemical behavior. By solving approximations of the Schrödinger equation, DFT can determine the ground-state electronic energy, electron density, and other crucial electronic properties.
For a molecule such as this compound, DFT calculations would typically be performed using a functional like B3LYP, which has been shown to be effective for organosilicon compounds, paired with a suitable basis set, such as 6-31G* or larger, to accurately describe the electronic orbitals of all atoms, including silicon.
HOMO-LUMO Energy Gaps and Reactivity Predictions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would also be associated with the π-system of the naphthalene moiety. The triethylsilylmethyl group, being a σ-donor, would influence the energy levels of these orbitals.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.2 | Primarily located on the naphthalene π-system |
| HOMO | -6.5 | Primarily located on the naphthalene π-system |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity |
Note: This data is illustrative and based on typical values for similar aromatic silanes. Actual values would require specific DFT calculations.
Charge Distribution and Electrostatic Potential Analysis
DFT calculations can generate a map of the electrostatic potential (ESP) on the molecular surface, which reveals the charge distribution. The ESP is invaluable for predicting how a molecule will interact with other molecules, particularly electrophiles and nucleophiles.
In this compound, the naphthalene ring is expected to have a negative electrostatic potential due to the high density of π-electrons, making it susceptible to attack by electrophiles. The silicon atom and the ethyl groups will have a more complex charge distribution, influenced by the electronegativity of the surrounding atoms. The ESP map would visually represent regions of positive (blue) and negative (red) potential, highlighting the most likely sites for chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound.
For this molecule, a key area of interest would be the rotation around the C-C and C-Si bonds connecting the naphthalene ring to the triethylsilyl group. MD simulations would reveal the preferred conformations (rotamers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions in solution. The simulations can also model how molecules of this compound interact with each other and with solvent molecules, providing insights into its physical properties like solubility and viscosity.
Prediction and Correlation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ²⁹Si) and infrared (IR) vibrational frequencies would be of great interest.
The accuracy of predicted NMR chemical shifts has significantly improved with the development of advanced computational methods, including DFT and machine learning approaches. For organosilanes, DFT methods like the B3LYP functional with the 6-31G basis set have been found to be cost-effective for predicting spin-spin coupling constants, which are related to NMR spectra. Discrepancies between calculated and experimental spectra can often be resolved by considering different possible conformations of the molecule.
Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Naphthalene-H | 7.2 - 8.1 | 7.3 - 8.0 |
| Methylene-CH₂ | 2.3 | 2.2 |
| Ethyl-CH₂ | 0.7 | 0.6 |
| Ethyl-CH₃ | 1.0 | 0.9 |
Note: This data is for illustrative purposes. Actual predictions would require specific calculations.
Mechanistic Modeling of Reaction Pathways Involving this compound
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic substitution on the naphthalene ring or reactions at the silicon center, computational modeling can map out the entire reaction pathway.
Transition State Characterization and Reaction Barrier Calculations
A key aspect of mechanistic modeling is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy (reaction barrier) for a given reaction step. This information is crucial for understanding reaction rates and predicting the feasibility of a proposed mechanism.
For example, in a hypothetical electrophilic attack on the naphthalene ring, DFT calculations could be used to model the approach of the electrophile, the formation of the sigma complex (a key intermediate), and the final deprotonation step. The calculated energy profile would reveal the rate-determining step and provide insights into the regioselectivity of the reaction. These computational approaches have been successfully applied to understand the mechanisms of various reactions involving organosilanes.
Energy Profile Determination for Complex Chemical Transformations
No research articles or computational data were found that specifically detail the energy profile determination for complex chemical transformations involving this compound. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. However, no such investigations have been published for this particular compound.
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Investigations
Similarly, a thorough literature search did not yield any Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Selectivity Relationship (QSSR) studies focused on this compound. These types of investigations correlate variations in the chemical structure of a series of compounds with their observed reactivity or selectivity. The absence of such studies indicates that a systematic investigation of how structural modifications to this compound influence its chemical behavior has not been reported.
Due to the lack of available data, no data tables or detailed research findings can be presented for the specified compound.
Synthesis and Study of Derivatives, Analogs, and Structure Function Relationships
Synthesis of Functionally Modified Triethyl[(naphthalen-1-yl)methyl]silane Derivatives
The introduction of functional groups into the this compound scaffold can be achieved through several synthetic routes, primarily by modifying the naphthalene (B1677914) ring or the triethylsilyl moiety. A common and effective method for the synthesis of the parent compound and its derivatives involves the nucleophilic substitution of a (naphthalen-1-yl)methyl halide with a triethylsilyl metal reagent. For instance, the reaction of (naphthalen-1-yl)methyl bromide with triethylsilyllithium, generated in situ from triethylsilane and an appropriate base, would yield the desired product.
Functionalization of the naphthalene ring is typically accomplished by starting with a pre-functionalized naphthalene precursor. A review of synthetic methodologies for substituted naphthalenes highlights various strategies, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to introduce a wide array of functional groups onto the naphthalene core. bohrium.comnih.gov For example, a bromo-substituted naphthalen-1-yl)methyl bromide could be used as a starting material to first install the triethylsilylmethyl group, with the bromine atom serving as a handle for further transformations such as Suzuki or Sonogashira couplings.
Alternatively, functional groups can be introduced on the silicon atom by employing functionally modified chlorosilanes in the initial synthesis. While direct functionalization of the ethyl groups in this compound is challenging due to their general inertness, the use of chloro(diethyl)(functionalized ethyl)silanes in the reaction with a (naphthalen-1-yl)methyl organometallic reagent presents a viable route. The synthesis of such functionalized silanes often requires multi-step procedures. researchgate.net
A general synthetic approach to functionally modified derivatives is outlined below:
Table 1: Synthetic Strategies for Functionally Modified this compound Derivatives
| Target Modification | General Synthetic Approach | Key Reagents and Conditions | Potential Functional Groups |
|---|---|---|---|
| Naphthalene Ring Functionalization | Reaction of a functionalized (naphthalen-1-yl)methyl halide with a triethylsilyl anion. | Substituted (naphthalen-1-yl)methyl bromide, triethylsilyllithium, THF, low temperature. | Alkoxy, cyano, nitro, halo, boronic esters. |
| Silicon-centered Functionalization | Reaction of a (naphthalen-1-yl)methyl organometallic reagent with a functionally-substituted chlorosilane. | (Naphthalen-1-yl)methyllithium, chloro(diethyl)(functionalized ethyl)silane, ethereal solvents. | Vinyl, allyl, haloalkyl groups on silicon. |
Systematic Variation of Substituents on the Silicon Atom and their Impact on Reactivity
The nature of the substituents on the silicon atom can significantly influence the reactivity of the molecule, particularly the stability of the silicon-carbon bond and the reactivity of the benzylic position. By systematically replacing the ethyl groups with other alkyl, aryl, or electron-withdrawing/donating groups, a deeper understanding of these effects can be achieved.
The steric bulk of the substituents on silicon plays a crucial role. Increasing the size of the alkyl groups, for instance, from ethyl to isopropyl or tert-butyl, would sterically hinder the approach of reagents to both the silicon center and the adjacent methylene (B1212753) group. This steric shielding can enhance the stability of the molecule towards certain chemical transformations. researchgate.net Conversely, the electronic nature of the substituents has a profound impact. Replacing alkyl groups with phenyl groups can alter the electronic properties due to the potential for π-d interactions with the silicon d-orbitals.
The reactivity of the Si-C bond is also a key aspect. Organosilanes can undergo cleavage reactions under various conditions, and the strength of this bond is influenced by the substituents on the silicon. Electron-withdrawing groups on silicon can make the silicon atom more electrophilic and potentially more susceptible to nucleophilic attack, which could lead to cleavage of the Si-C(naphthylmethyl) bond. rsc.org
The following table summarizes the predicted impact of varying silicon substituents on the reactivity of this compound analogs:
Table 2: Predicted Impact of Silicon Substituent Variation on Reactivity
| Silicon Substituent | Predicted Effect on Si-C Bond Strength | Predicted Effect on Benzylic Reactivity | Rationale |
|---|---|---|---|
| Smaller Alkyl (e.g., Methyl) | Similar to ethyl | Slightly increased accessibility | Reduced steric hindrance compared to ethyl. |
| Bulky Alkyl (e.g., Isopropyl, tert-Butyl) | Increased | Decreased | Significant steric shielding of the silicon and benzylic positions. researchgate.net |
| Phenyl | Slightly decreased | Modified by electronic effects | Potential for electronic delocalization and altered inductive effects. |
| Electron-withdrawing (e.g., Fluoroalkyl) | Decreased | Increased susceptibility to nucleophilic attack at silicon | Inductive electron withdrawal making silicon more electrophilic. |
Exploration of Different Substitution Patterns on the Naphthalene Ring
Introducing substituents at various positions on the naphthalene ring of this compound can dramatically alter its electronic and photophysical properties. The naphthalene moiety is a key component of many organic materials, and its properties are highly tunable through substitution. rsc.org
The synthesis of these derivatives would rely on the availability of appropriately substituted naphthalene precursors. A wide range of substituted naphthalenes can be prepared using established organic chemistry methodologies. bohrium.comchemistryviews.org For instance, electron-donating groups like methoxy (B1213986) or amino groups are expected to increase the electron density of the naphthalene ring, which can influence its photoluminescence properties. Conversely, electron-withdrawing groups such as cyano or nitro groups will lower the electron density and can significantly impact the molecule's redox potentials. researchgate.net
The position of the substituent is also critical. A substituent at the 4-position, for example, would be in conjugation with the silylmethyl group, leading to more pronounced electronic effects compared to a substituent at the 6- or 7-position. The photophysical properties of silyl-substituted naphthalene derivatives have been shown to be sensitive to the position and nature of substituents, affecting both absorption and emission wavelengths as well as quantum yields.
Table 3: Predicted Effects of Naphthalene Ring Substitution on Molecular Properties
| Substituent and Position | Predicted Effect on Electron Density of Naphthalene Ring | Predicted Impact on Photophysical Properties | Rationale |
|---|---|---|---|
| 4-Methoxy | Increased | Red-shift in absorption and emission spectra | Electron-donating group in conjugation with the aromatic system. |
| 4-Cyano | Decreased | Blue-shift in absorption and emission, altered redox potentials | Electron-withdrawing group in conjugation. researchgate.net |
| 6-Bromo | Slightly decreased | Potential for heavy-atom effect, quenching of fluorescence | Inductive withdrawal and potential for intersystem crossing. |
| 2-Methyl | Slightly increased | Minimal electronic effect, potential steric influence | Weakly electron-donating, may influence molecular packing in the solid state. |
Establishment of Structure-Reactivity and Structure-Application Relationships in Catalysis and Materials Science
Understanding the relationship between the molecular structure of this compound and its derivatives and their performance in specific applications is crucial for their rational design.
In the realm of catalysis , arylsilanes can act as directing groups in C-H functionalization reactions. nih.govacs.org The triethylsilylmethyl group, attached to the naphthalene ring, could potentially direct the regioselective functionalization of the aromatic system. The steric and electronic properties of the silyl (B83357) group, as well as any substituents on the naphthalene ring, would be expected to influence the efficiency and selectivity of such catalytic processes. For example, a bulkier silyl group might direct functionalization to a more remote and less sterically hindered position.
In materials science , silyl-substituted polycyclic aromatic hydrocarbons are of interest for their potential applications in organic electronics. rsc.orgchemrxiv.org The silicon atom can interrupt the π-conjugation of the aromatic system, leading to materials with wider band gaps and deep blue emission, which are desirable for organic light-emitting diodes (OLEDs). The nature of the substituents on both the silicon atom and the naphthalene ring will directly impact the HOMO and LUMO energy levels, and thus the charge injection and transport properties of the material. nih.govnih.gov For instance, incorporating electron-donating or -withdrawing groups on the naphthalene ring can tune the material's properties to be more suitable for either hole or electron transport. The triethylsilyl groups can also enhance the solubility and processability of these materials, which is a significant advantage in device fabrication. Furthermore, the thermal stability of these compounds is often high, a desirable characteristic for electronic device components. mdpi.com
Table 4: Potential Structure-Application Relationships
| Application Area | Structural Feature | Influence on Performance | Potential Advantage |
|---|---|---|---|
| Catalysis (Directing Group) | Steric bulk of the silyl group | Controls regioselectivity of C-H functionalization | Access to otherwise difficult-to-obtain isomers. nih.govacs.org |
| Materials Science (OLEDs) | Electron-donating/withdrawing groups on naphthalene | Tuning of HOMO/LUMO energy levels | Optimization of charge injection and transport properties. nih.govnih.gov |
| Materials Science (Organic Semiconductors) | Triethylsilyl groups | Increased solubility and processability | Facilitates device fabrication from solution. mdpi.com |
| Materials Science (Polymers) | Incorporation into a polymer backbone | Modification of thermal and optical properties of the polymer | Development of high-performance polymers with tailored characteristics. google.com |
Future Research Directions and Unresolved Challenges in Triethyl Naphthalen 1 Yl Methyl Silane Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
A primary challenge in the broader application of novel organosilanes like triethyl[(naphthalen-1-yl)methyl]silane is the development of synthetic routes that are both efficient and atom-economical. Current methods for the synthesis of organosilanes often rely on multi-step procedures that may generate significant waste. Future research will likely focus on creating more direct and sustainable synthetic pathways.
One promising avenue is the advancement of deborylative silylation techniques. nih.gov The development of methods for the alkoxide base-promoted deborylative silylation of benzylic organoboronates could provide a straightforward and highly functional group tolerant route to compounds like this compound. nih.gov This approach avoids the use of highly reactive organometallic reagents and offers a more practical and scalable synthesis. nih.gov
Another area of focus will be the refinement of hydrosilylation reactions. acs.org While a fundamental process in organosilicon chemistry, achieving high regioselectivity and stereoselectivity in the hydrosilylation of substituted styrenes (a potential precursor to the target molecule) can be challenging. acs.org Future research could explore novel catalysts that can direct the addition of triethylsilane to 1-vinylnaphthalene (B14741) with high precision, thus providing a more efficient synthesis of the target compound.
The table below outlines potential atom-economical synthetic strategies that could be explored for the synthesis of this compound.
| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |
| Deborylative Silylation | (Naphthalen-1-yl)methylboronic acid pinacol (B44631) ester and Triethylchlorosilane | High functional group tolerance, avoids harsh reagents. nih.gov | Catalyst development, optimization of reaction conditions. |
| Catalytic Hydrosilylation | 1-Vinylnaphthalene and Triethylsilane | Direct C-Si bond formation, potentially high atom economy. acs.org | Development of selective catalysts, mechanistic studies. |
| Cross-Coupling Reactions | 1-(Chloromethyl)naphthalene (B51744) and Triethylsilyllithium | Established methodology for C-Si bond formation. | Improving safety and scalability of silyllithium reagents. rameshrasappan.com |
Expansion of Catalytic Applications with Enhanced Selectivity and Substrate Scope
The utility of organosilanes as reagents and intermediates in organic synthesis is well-established. thermofishersci.in However, the direct application of compounds like this compound in catalytic processes remains a largely unexplored frontier. The steric and electronic properties imparted by the naphthalenylmethyl group could lead to unique reactivity and selectivity in catalytic transformations.
Future research could investigate the use of this compound as a precursor to novel silyl-based activators or directing groups in catalysis. For instance, the bulky naphthalenylmethyl group could be leveraged to control the stereochemical outcome of reactions.
Furthermore, the development of catalytic processes that involve the cleavage and formation of the C-Si bond in this compound could open up new avenues for organic synthesis. For example, exploring its potential in Hiyama-type cross-coupling reactions could lead to the synthesis of a diverse range of diarylmethanes. thermofishersci.in
Design and Synthesis of Novel Materials Incorporating this compound for Emerging Technologies
Organosilanes are crucial building blocks for a wide range of materials, from silicones to advanced hybrid organic-inorganic materials. mdpi.comncsu.edu The incorporation of the this compound moiety into polymer backbones or as a surface modification agent could impart unique properties to the resulting materials.
The naphthalene (B1677914) unit suggests potential applications in optoelectronic materials, as naphthalene derivatives are known to exhibit interesting photophysical properties. Future research could focus on the synthesis of polymers containing the this compound unit and the investigation of their thermal, mechanical, and photoluminescent properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent sensors.
Additionally, the hydrophobic nature of the naphthalenylmethyl and triethylsilyl groups makes this compound a candidate for the development of hydrophobic coatings and surface modifiers. ncsu.edu Research into the self-assembly of this compound on various substrates could lead to the creation of superhydrophobic surfaces with applications in self-cleaning and anti-fouling technologies.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications. The potential for silyl (B83357) group migrations and other rearrangements in organosilanes is a key area that warrants further investigation. acs.orgpurdue.edunih.govacs.org
For instance, theoretical studies on related systems have shown that 1,3-silyl migrations can occur through various pathways, with the stereochemistry at the silicon center being a critical factor. acs.org Future research should employ a combination of experimental and computational methods to elucidate the potential for such rearrangements in this compound under different reaction conditions. This could involve detailed kinetic studies, isotopic labeling experiments, and high-level quantum chemical calculations.
Understanding these fundamental transformations will be essential for controlling the reactivity of this compound and harnessing its full synthetic potential. For example, a controlled silyl migration could be a key step in a novel tandem reaction sequence for the construction of complex molecular architectures. purdue.edu
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
Reaction Prediction and Optimization: Machine learning models, trained on large datasets of chemical reactions, could predict the optimal conditions for the synthesis of this compound and its derivatives. wiley.comtechnologynetworks.com This would significantly reduce the experimental effort required to develop efficient synthetic routes.
Discovery of New Applications: AI algorithms could screen virtual libraries of compounds and predict the potential applications of this compound in areas such as catalysis and materials science. This could lead to the discovery of unexpected and valuable properties.
Mechanistic Elucidation: The combination of automated experimentation and machine learning could be used to rapidly generate data and build models that provide insights into the complex reaction mechanisms involving this compound. technologynetworks.com
The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop discovery process, where new hypotheses about the chemistry of this compound are generated, tested, and refined in a highly efficient manner. wiley.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
